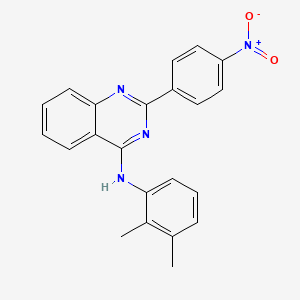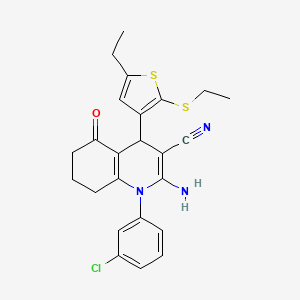
N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジメチルフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、キナゾリン系に属する合成有機化合物です。キナゾリンは、その多様な生物活性が知られており、潜在的な治療用途のためにしばしば研究されています。
準備方法
合成経路および反応条件
N-(2,3-ジメチルフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンの合成には、通常、多段階の有機反応が含まれます。一般的なアプローチには、以下が含まれる場合があります。
キナゾリンコアの形成: これは、アントラニル酸誘導体などの適切な前駆体の環化によって達成できます。
置換反応: 求核置換反応による2,3-ジメチルフェニル基と4-ニトロフェニル基の導入。
アミド化: 最後のステップには、アミド化反応によるアミン基の形成が含まれる場合があります。
工業生産方法
工業生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、制御された反応条件(温度、圧力)、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N-(2,3-ジメチルフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 適切な条件下で、ニトロ基をアミン基に還元できます。
還元: この化合物を還元して、さまざまな誘導体を生成できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元により、アミン誘導体が得られます。
科学研究への応用
N-(2,3-ジメチルフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、以下を含む科学研究においてさまざまな用途がある可能性があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路や相互作用の研究における潜在的な使用。
医学: 特にキナゾリン誘導体の既知の活性のために、癌研究におけるその治療の可能性の調査。
工業: 新しい材料または化学プロセスの開発における可能性のある用途。
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, particularly in cancer research due to the known activity of quinazoline derivatives.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
N-(2,3-ジメチルフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンの作用機序は、分子標的との特定の相互作用によって異なります。通常、キナゾリン誘導体は、次のように作用します。
酵素の阻害: 酵素の活性部位に結合し、その活性を阻害する。
受容体の調節: 細胞受容体と相互作用して、シグナル伝達経路を変化させる。
DNA/RNAとの干渉: 核酸に結合し、その機能に影響を与える。
類似の化合物との比較
類似の化合物
キナゾリン: より単純な構造を持つ親化合物。
ゲフィチニブ: 抗癌薬として使用されるキナゾリン誘導体。
エルロチニブ: キナゾリン系抗癌剤。
独自性
N-(2,3-ジメチルフェニル)-2-(4-ニトロフェニル)キナゾリン-4-アミンは、その特定の置換パターンにより、他のキナゾリン誘導体と比較して、独特の生物活性と化学的特性を付与することがあります。
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Gefitinib: A quinazoline derivative used as an anticancer drug.
Erlotinib: Another quinazoline-based anticancer agent.
Uniqueness
N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
特性
分子式 |
C22H18N4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H18N4O2/c1-14-6-5-9-19(15(14)2)23-22-18-7-3-4-8-20(18)24-21(25-22)16-10-12-17(13-11-16)26(27)28/h3-13H,1-2H3,(H,23,24,25) |
InChIキー |
GPEUAUDOXPXHBD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628312.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B11628318.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628339.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-3-phenylthiourea](/img/structure/B11628362.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628363.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)
![(5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11628367.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11628388.png)
![N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11628391.png)
